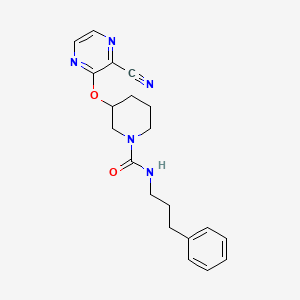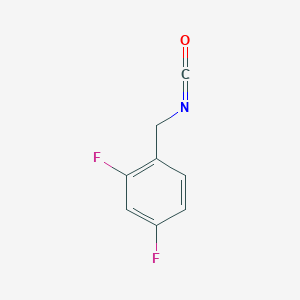![molecular formula C22H26N4O3 B2519095 5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868214-72-6](/img/structure/B2519095.png)
5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(Dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is an intricate organic compound known for its multifaceted structure and potential applications across various scientific fields. Its unique molecular architecture combines several functional groups, resulting in a compound of significant interest in both synthetic and applied chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step organic synthesis, starting from basic aromatic compounds. The synthesis route may include:
Formation of the Pyrimidine Ring: : A cyclization reaction involving appropriate anilines and β-diketones under acidic or basic conditions.
Dimethylamino Group Addition: : Introduction of the dimethylamino group via nucleophilic substitution, often through the use of dimethylamine.
Final Cyclization and Aromatization: : Heating under reflux with suitable catalysts to achieve the final cyclized and aromatized structure.
Industrial Production Methods
On an industrial scale, the production might be optimized for yield and purity. This typically involves:
Continuous Flow Chemistry: : Utilizing microreactors for better control of reaction conditions and increased efficiency.
Catalyst Selection: : Employing specific catalysts to increase reaction rates and selectivity.
Purification Techniques: : Use of crystallization and chromatographic methods to obtain the pure product.
化学反应分析
Types of Reactions
The compound is known to undergo a variety of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can occur with agents such as lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate in acidic or neutral conditions.
Reducing Agents: : Lithium aluminium hydride in anhydrous conditions.
Solvents: : Common solvents include ethanol, dichloromethane, and tetrahydrofuran.
Major Products
Oxidation: : Typically yields carboxylic acids or corresponding quinones.
Reduction: : Produces amines or alcohols.
Substitution: : Leads to derivatives with various functional groups replacing the dimethylamino group.
科学研究应用
Chemistry
Organic Synthesis: : Serves as an intermediate in the synthesis of more complex molecules.
Catalysis: : Used in catalytic cycles to produce other valuable compounds.
Biology
Biological Probes: : Modified versions can be used to study biological pathways and mechanisms.
Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in drug development.
Medicine
Drug Development: : Potential lead compound for developing new pharmaceuticals targeting specific diseases.
Diagnostics: : May be used in imaging techniques or diagnostic assays.
Industry
Materials Science: : Application in the development of novel materials with unique properties.
Agrochemicals: : Potential use in the development of new pesticides or herbicides.
作用机制
Molecular Targets and Pathways
The compound may interact with various molecular targets, depending on its specific modifications:
Enzymes: : Inhibits or activates enzymes through binding to active sites.
Receptors: : Binds to cellular receptors, influencing signal transduction pathways.
DNA/RNA: : Interacts with genetic material, potentially influencing gene expression.
相似化合物的比较
Similar Compounds
5-(4-(Dimethylamino)phenyl)-1,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
5-(4-(Methylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
属性
IUPAC Name |
5-[4-(dimethylamino)phenyl]-1,8,8-trimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-22(2)10-14-17(15(27)11-22)16(12-6-8-13(9-7-12)25(3)4)18-19(23-14)26(5)21(29)24-20(18)28/h6-9,16,23H,10-11H2,1-5H3,(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHXZWYCALOCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=C(C=C4)N(C)C)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2519012.png)
![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2519013.png)
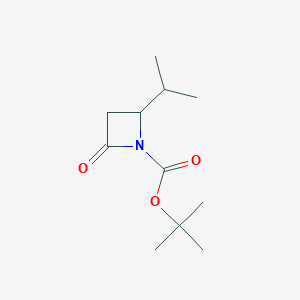

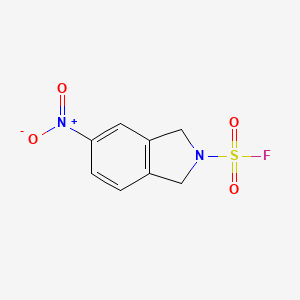
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2519020.png)
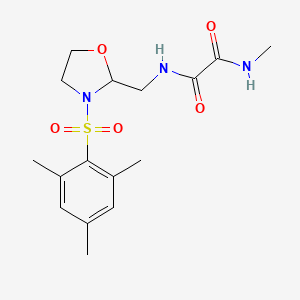
![ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate](/img/structure/B2519023.png)
![3-[4-(difluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2519024.png)
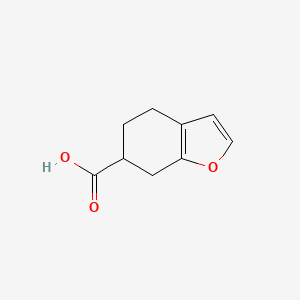
![3-[(2S)-2-amino-3-hydroxypropyl]-1H-indol-5-ol](/img/structure/B2519029.png)
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2519032.png)
